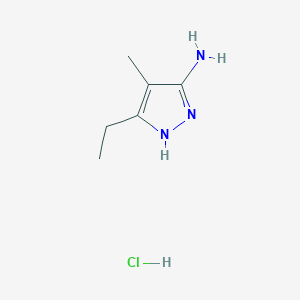

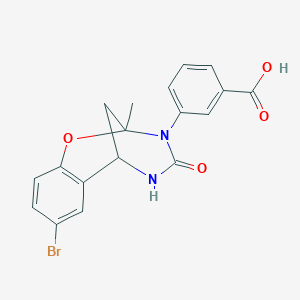

![molecular formula C11H9ClN2O B2589074 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198507-68-3](/img/structure/B2589074.png)

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a pyridine derivative. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

The synthesis of pyridine compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Chloro-2-methoxypyridine, are as follows: it has a refractive index of n20/D 1.5260 (lit.), a boiling point of 181-182 °C (lit.), and a density of 1.193 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Medicinal Compound Preparation

The synthesis of pyridine derivatives, such as 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine, plays a crucial role in the development of agrochemicals and medicinal compounds. A study demonstrates the rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones, indicating the importance of such compounds in synthetic organic chemistry and their potential applications in creating beneficial agrochemical and medicinal products (Ghelfi et al., 2003).

Large-Scale Synthesis for Heterocyclic Compounds

Efficient methodologies for the synthesis of pyridine and pyrimidine derivatives, including steps that could be related to the synthesis of this compound, are critical for accessing a broad range of heterocyclic compounds. These compounds have significant implications in pharmaceuticals, demonstrating the utility of such synthetic routes in producing key intermediates for drug development (Morgentin et al., 2009).

Improvement in Synthetic Methods

The improvement of synthetic methods for pyridine derivatives, including those similar to this compound, is vital for enhancing yields and simplifying production processes. For instance, the selective chlorination of pyridine N-oxide to produce chloromethylpyridines underlines the advancements in synthesis strategies, offering more straightforward and efficient pathways for obtaining these compounds (Xia Liang, 2007).

Photophysical Evaluation for Fluorophores

The synthesis and photophysical evaluation of pyridine compounds, including methoxypyridines, provide insights into their applications as fluorophores. Such studies are essential for developing novel emissive materials that can be used in optical devices, sensors, and bioimaging technologies. The investigation of 2-substituted pyridines and their fluorescence properties in solution and solid states exemplifies the research directed towards exploiting these compounds in various scientific and technological fields (Hagimori et al., 2019).

Thermotropic Liquid Crystals

Research on 2-hydroxypyridine ester-based liquid crystals reveals the influence of pyridine derivatives on mesophase behavior, demonstrating their significance in materials science. The synthesis and characterization of these compounds, including their thermal and optical properties, underline the potential applications of pyridine derivatives in designing new liquid crystal materials for displays and other photonic applications (Hagar et al., 2020).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is not available, pyridine compounds are known to exhibit a wide range of pharmacological activities. The presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Safety and Hazards

Future Directions

In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research. Pyridine compounds, due to their wide range of pharmacological activities, are being studied for their potential therapeutic properties .

properties

IUPAC Name |

5-chloro-2-(pyridin-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMGCFIVHSPVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

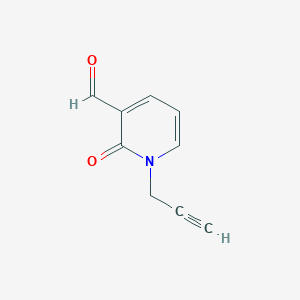

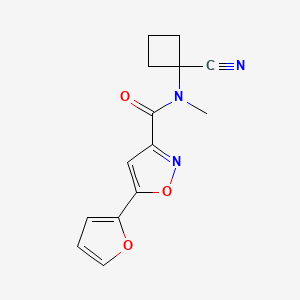

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2588991.png)

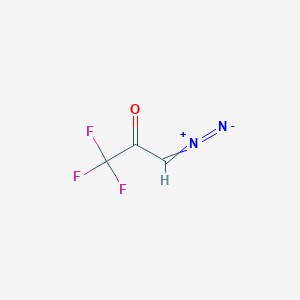

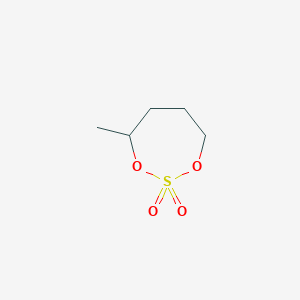

![1H-thieno[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B2588997.png)

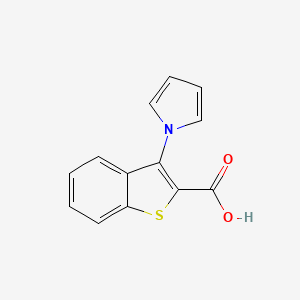

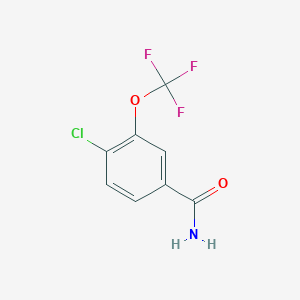

![N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2589001.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589005.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)